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Compound of Interest

Compound Name: Anticancer agent 79

Cat. No.: B14898496 Get Quote

An In-depth Technical Guide to Anticancer Agent 79
Disclaimer: The designation "Anticancer agent 79" does not correspond to a publicly

disclosed or formally recognized compound in scientific literature. The following guide is a

representative example constructed from the discovery and synthesis of a potent and selective

anticancer agent, GNE-7915, which targets the PI3K/mTOR pathway. This document serves as

a template to illustrate the requested format for data presentation, experimental protocols, and

visualizations.

Discovery and Rationale
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is frequently hyperactivated in a

wide range of human cancers, making it a critical target for therapeutic intervention. The

discovery of potent and selective inhibitors of PI3K is a key objective in oncology drug

development. GNE-7915 was identified through a focused medicinal chemistry effort to develop

brain-penetrant PI3K inhibitors, addressing the significant challenge of treating brain tumors

and metastases. The core strategy involved optimizing a previously identified chemical scaffold

to enhance potency, selectivity, and pharmacokinetic properties, particularly the ability to cross

the blood-brain barrier.

Synthesis Pathway
The synthesis of GNE-7915 involves a multi-step process, beginning with commercially

available starting materials. The key steps include the formation of a substituted pyrimidine
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core, followed by the introduction of a chiral side chain via a stereoselective reaction. The final

step involves the coupling of the pyrimidine core with a substituted aniline moiety.

Starting Materials

Core Formation Side Chain Addition Final Product2,4-dichloro-5-
(trifluoromethyl)pyrimidine

Intermediate 1:
Coupling Product

a) ZnCl2, Et2O,
CH2Cl2, t-BuOH,
Et3N, 0°C to RT

Substituted Aniline

Intermediate 2:
Amine Addition

b) Ethanamine,
Et3N, THF,
0°C to RT

GNE-7915

c) Morpholine,
EEDQ, CHCl3,

reflux

Click to download full resolution via product page

Caption: Synthesis pathway of GNE-7915.

Quantitative Data
The following tables summarize the key quantitative data for GNE-7915, including its in vitro

potency, kinase selectivity, and pharmacokinetic properties.

Table 1: In Vitro Potency and Selectivity

Target IC50 (nM) Ki (nM)
% Inhibition at 0.1
µM

LRRK2 9 1 >95%

TTK >50 - >50%

ALK >50 - >50%

Panel of 187 kinases - - Minimal inhibition

Table 2: Pharmacokinetic Properties
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Species Route
Dose
(mg/kg)

T1/2 (h)
Cmax
(ng/mL)

AUC
(ng*h/mL)

Brain
Penetrati
on
(Kp,uu)

Mouse i.p. 50 - - - High

Rat p.o. 50 Long Good Good High

Experimental Protocols
General Synthesis Protocol
The synthesis of GNE-7915 is adapted from published procedures.[1]

Step a: Coupling of Pyrimidine and Aniline: To a solution of the substituted aniline in a

mixture of diethyl ether, dichloromethane, and tert-butanol is added zinc chloride, followed by

2,4-dichloro-5-(trifluoromethyl)pyrimidine and triethylamine at 0°C. The reaction is allowed to

warm to room temperature and stirred for 48 hours. The product is then isolated and purified

by column chromatography.

Step b: Amine Addition: The product from step a is dissolved in tetrahydrofuran, and

triethylamine and ethanamine are added at 0°C. The reaction is stirred for 1 hour at room

temperature. The solvent is removed under reduced pressure, and the crude product is

purified.

Step c: Final Coupling: The intermediate from step b is dissolved in chloroform, and

morpholine and EEDQ (N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline) are added. The

mixture is refluxed for 2 hours. After cooling, the product is purified by chromatography to

yield GNE-7915.

In Vitro Kinase Assay
The inhibitory activity of GNE-7915 against a panel of kinases is assessed using a competitive

binding assay (e.g., KINOMEscan™). The assay measures the ability of the compound to

displace a proprietary ligand from the kinase active site. The results are reported as percent

inhibition at a given concentration or as a dissociation constant (Kd).
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Cell-Based Assays
Cellular potency is determined by measuring the inhibition of LRRK2 autophosphorylation in a

suitable cell line (e.g., HEK293 cells overexpressing LRRK2 G2019S mutant).[2] Cells are

treated with varying concentrations of GNE-7915 for a specified time. Cell lysates are then

analyzed by Western blot or a proximity ligation assay using antibodies specific for

phosphorylated LRRK2.

Pharmacokinetic Studies
Animal studies are conducted in accordance with institutional guidelines. GNE-7915 is

formulated in a suitable vehicle and administered to mice or rats via oral (p.o.) or intraperitoneal

(i.p.) injection.[3] Blood and brain samples are collected at various time points. The

concentration of GNE-7915 in plasma and brain homogenates is determined by liquid

chromatography-tandem mass spectrometry (LC-MS/MS).

Mechanism of Action and Signaling Pathway
GNE-7915 is a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), a

large, multi-domain protein with both kinase and GTPase activity. Mutations in LRRK2 are

associated with an increased risk of Parkinson's disease. In the context of cancer, LRRK2 has

been implicated in regulating cell proliferation, survival, and migration. GNE-7915 binds to the

ATP-binding pocket of the LRRK2 kinase domain, preventing the phosphorylation of its

downstream substrates.
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Caption: Inhibition of the LRRK2 signaling pathway by GNE-7915.

Conclusion
GNE-7915 represents a significant advancement in the development of brain-penetrant kinase

inhibitors. Its high potency, selectivity, and favorable pharmacokinetic profile make it a valuable

tool for studying the role of LRRK2 in both neurodegenerative diseases and cancer. The

synthetic route is well-defined, and the experimental protocols for its evaluation are robust.

Further investigation into the therapeutic potential of GNE-7915 and similar compounds is

warranted.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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